molecular formula C21H17N5O4S B3288502 N-(3-acetamidophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide CAS No. 852135-99-0

N-(3-acetamidophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide

Cat. No.: B3288502
CAS No.: 852135-99-0
M. Wt: 435.5 g/mol
InChI Key: WIBMZJVUIAHLIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-acetamidophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide is a chemical compound with an interesting structure. It belongs to the imidazo[2,1-b]thiazole class and contains both an acetamido group and a nitrophenyl moiety. The compound’s molecular formula is C18H13N5O3S, and its molecular weight is approximately 383.4 g/mol .

Synthesis Analysis

The synthesis of this compound involves designing, predicting ADMET properties, and synthesizing novel analogues. Researchers have explored various derivatives of imidazo[2,1-b]thiazole and benzo[d]-imidazo[2,1-b]thiazole carboxamides in combination with piperazine and triazoles. Characterization techniques such as 1H NMR, 13C NMR, HPLC, and MS spectral analysis were used to verify the synthesized compounds. Notably, the benzo[d]-imidazo[2,1-b]-thiazole derivative IT10 exhibited potent antitubercular activity against Mycobacterium tuberculosis (Mtb) without acute cellular toxicity .

Mechanism of Action

Target of Action

The primary target of this compound is Pantothenate synthetase (PS) of Mycobacterium tuberculosis (Mtb) . PS is a homodimer protein that catalyzes the synthesis of pantothenate from D-pantoate and β-alanine . It is the last enzyme present in the pantothenate biosynthesis pathway and has been considered crucial for the pathogenicity, persistence, and survival of Mtb in the host .

Mode of Action

The compound interacts with its target, Pantothenate synthetase, leading to the inhibition of the enzyme . This interaction disrupts the pantothenate biosynthesis pathway, which is essential for the survival of Mtb . The exact interaction pattern and stability of the protein-ligand complex are determined through molecular docking and dynamics studies .

Biochemical Pathways

The compound affects the pantothenate biosynthesis pathway by inhibiting the Pantothenate synthetase enzyme . This disruption in the pathway leads to a decrease in the production of pantothenate, a vital component for the survival of Mtb .

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability are predicted using in silico ADMET . .

Result of Action

The compound exhibits potent antimycobacterial activity . The most active derivative of this compound, carrying a 4-nitro phenyl moiety, displayed an IC90 of 7.05 μM and an IC50 of 2.32 μM against Mtb H37Ra . Furthermore, it showed no acute cellular toxicity (>128 μM) towards the MRC-5 lung fibroblast cell line .

Action Environment

It’s worth noting that the compound’s synthesis and evaluation were carried out under controlled laboratory conditions

Biochemical Analysis

Biochemical Properties

N-(3-acetamidophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. This compound has been shown to interact with enzymes such as pantothenate synthetase, which is involved in the biosynthesis of coenzyme A. The interaction between N-(3-acetamidophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide and pantothenate synthetase is characterized by strong binding affinity, leading to the inhibition of the enzyme’s activity . This inhibition disrupts the biosynthesis pathway, resulting in reduced levels of coenzyme A, which is essential for various metabolic processes.

Cellular Effects

N-(3-acetamidophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide exerts significant effects on various types of cells and cellular processes. In cancer cells, this compound has been observed to induce apoptosis, a programmed cell death mechanism, by activating caspase enzymes . Additionally, N-(3-acetamidophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide influences cell signaling pathways, particularly the mitogen-activated protein kinase (MAPK) pathway, leading to altered gene expression and inhibition of cell proliferation . Furthermore, this compound affects cellular metabolism by disrupting the production of adenosine triphosphate (ATP), thereby impairing energy-dependent processes within the cell .

Molecular Mechanism

The molecular mechanism of action of N-(3-acetamidophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide involves several key interactions at the molecular level. This compound binds to the active site of pantothenate synthetase, forming a stable protein-ligand complex . The binding interaction is facilitated by hydrogen bonding and hydrophobic interactions between the compound and specific amino acid residues within the enzyme . This binding inhibits the enzyme’s catalytic activity, leading to a decrease in coenzyme A synthesis . Additionally, N-(3-acetamidophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide has been shown to modulate gene expression by interacting with transcription factors, resulting in altered expression of genes involved in cell cycle regulation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(3-acetamidophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to N-(3-acetamidophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide leads to sustained inhibition of pantothenate synthetase activity and persistent effects on cellular functions . Prolonged exposure may also result in adaptive cellular responses, such as upregulation of compensatory pathways to counteract the inhibitory effects .

Dosage Effects in Animal Models

The effects of N-(3-acetamidophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide vary with different dosages in animal models. At low doses, the compound exhibits selective inhibition of pantothenate synthetase without causing significant toxicity . At higher doses, N-(3-acetamidophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve optimal therapeutic effects while minimizing adverse effects . These findings highlight the importance of dose optimization in the development of this compound for therapeutic applications.

Metabolic Pathways

N-(3-acetamidophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide is involved in several metabolic pathways, primarily through its interaction with pantothenate synthetase . This interaction disrupts the biosynthesis of coenzyme A, leading to altered metabolic flux and changes in metabolite levels . Additionally, the compound has been shown to affect other enzymes involved in cellular metabolism, such as acetyl-CoA carboxylase and fatty acid synthase . These interactions result in changes in lipid metabolism and energy production, further contributing to the compound’s overall biochemical effects .

Transport and Distribution

The transport and distribution of N-(3-acetamidophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and is distributed to various cellular compartments . Within the cell, N-(3-acetamidophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide accumulates in the cytoplasm and nucleus, where it exerts its biochemical effects . The distribution pattern of the compound is influenced by its physicochemical properties, such as lipophilicity and molecular size .

Subcellular Localization

N-(3-acetamidophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide exhibits specific subcellular localization, which is crucial for its activity and function . The compound is predominantly localized in the cytoplasm and nucleus, where it interacts with target enzymes and transcription factors . Post-translational modifications, such as phosphorylation and acetylation, may influence the subcellular localization and activity of N-(3-acetamidophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide . These modifications can regulate the compound’s binding affinity to target proteins and its overall biochemical effects .

Properties

IUPAC Name

N-(3-acetamidophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O4S/c1-12-19(20(28)23-16-7-4-6-15(10-16)22-13(2)27)31-21-24-18(11-25(12)21)14-5-3-8-17(9-14)26(29)30/h3-11H,1-2H3,(H,22,27)(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIBMZJVUIAHLIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NC4=CC=CC(=C4)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-acetamidophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(3-acetamidophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(3-acetamidophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide
Reactant of Route 4
N-(3-acetamidophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(3-acetamidophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(3-acetamidophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.